Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride
CAS No.: 548472-48-6
Cat. No.: VC3750720
Molecular Formula: C13H20ClNO3
Molecular Weight: 273.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 548472-48-6 |
---|---|
Molecular Formula | C13H20ClNO3 |
Molecular Weight | 273.75 g/mol |
IUPAC Name | ethyl 4-methoxy-2-propan-2-yloxybenzenecarboximidate;hydrochloride |
Standard InChI | InChI=1S/C13H19NO3.ClH/c1-5-16-13(14)11-7-6-10(15-4)8-12(11)17-9(2)3;/h6-9,14H,5H2,1-4H3;1H |
Standard InChI Key | PTZFOOYCJFWDHB-UHFFFAOYSA-N |
SMILES | CCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C.Cl |
Canonical SMILES | CCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C.Cl |
Introduction
Chemical Properties and Structure
Molecular Information
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride is characterized by specific molecular properties that define its chemical identity. The table below summarizes its key molecular information:
Parameter | Value |
---|---|
CAS Number | 548472-48-6 |
Molecular Formula | C₁₃H₂₀ClNO₃ |
Molecular Weight | 273.756 g/mol |
Exact Mass | 273.113 |
Free Base Formula | C₁₃H₁₉NO₃ |
The compound is registered under CAS number 548472-48-6, which serves as its unique identifier in chemical databases and literature . Its molecular formula C₁₃H₂₀ClNO₃ indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms . The molecular weight of 273.756 g/mol and exact mass of 273.113 are critical parameters for analytical identification and characterization of this compound .
Physical Properties
The physical properties of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride provide insights into its behavior under various conditions, which is essential for handling, storage, and application purposes. The compound exhibits the following physical characteristics:
Property | Value |
---|---|
Boiling Point | 352.1°C at 760 mmHg |
Flash Point | 166.7°C |
PSA (Polar Surface Area) | 51.54 |
LogP | 3.746 |
Physical State | Solid |
The compound has a relatively high boiling point of 352.1°C at standard pressure, indicating strong intermolecular forces . Its flash point of 166.7°C suggests moderate flammability under elevated temperatures . The Polar Surface Area (PSA) value of 51.54 and LogP value of 3.746 provide information about the compound's polarity and lipophilicity, respectively, which are crucial parameters for predicting its behavior in biological systems and its potential for membrane permeation .
Structural Features
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride possesses a distinct chemical structure characterized by several functional groups attached to a benzene ring. The basic structure consists of:
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A benzene ring as the core structure
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An isopropoxy group at the 2-position
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A methoxy group at the 4-position
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A benzimidate moiety (ethyl ester of a benzimidic acid)
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Hydrochloride salt formation
The presence of these functional groups significantly influences the compound's chemical behavior and reactivity. The isopropoxy and methoxy groups enhance the compound's lipophilicity, while the benzimidate moiety provides a site for potential interactions with biological targets. The hydrochloride salt formation improves the compound's stability and solubility in polar solvents compared to its free base form .
Classifications and Chemical Family
Chemical Classification
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride belongs to several chemical classifications based on its structure and functional groups:
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Organic Compounds
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Benzimidates
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Ethers (containing both isopropoxy and methoxy groups)
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Imidic Acid Esters
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Hydrochloride Salts
The compound is primarily classified as a benzimidate, which places it within the broader category of imidic acid esters. Benzimidates are derivatives related to benzimidazole structures, consisting of a benzene ring with specific functional groups. The presence of both isopropoxy and methoxy groups further classifies it as a dialkoxy-substituted benzimidate.
Nomenclature and Synonyms
The compound is known by several names in chemical literature and databases, which reflects its structural features and classification:
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Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride (primary name)
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Ethyl 4-methoxy-2-propan-2-yloxybenzenecarboximidate, hydrochloride
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2-Isopropoxy-4-methoxy-benzimidic acid ethyl ester hydrochloride
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4-Methoxy-2-(1-methylethoxy)benzenecarboximidic acid ethyl ester hydrochloride
These naming conventions follow the IUPAC (International Union of Pure and Applied Chemistry) guidelines for naming organic compounds and their salts . The variations in nomenclature primarily reflect different approaches to naming the substitution patterns and functional groups present in the molecule.
Chemical Reactivity
Synthesis Pathways
The synthesis of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride typically involves multiple steps, including:
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Preparation of the appropriately substituted benzoic acid or benzonitrile
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Conversion to the benzimidate structure
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Introduction of the isopropoxy and methoxy groups
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Salt formation with hydrochloric acid
Specific synthetic routes may vary based on starting materials and desired purity levels. Typical reactions may involve condensation reactions under reflux conditions in polar solvents like ethanol or methanol to ensure complete conversion to the desired product. The final step usually involves treatment with hydrogen chloride to form the hydrochloride salt, which can enhance stability and solubility properties.
Supplier | Purity | Package Size | Price Range (USD) |
---|---|---|---|
Sunway Pharm Ltd. | 97% | 100mg | $112.00 |
Sunway Pharm Ltd. | 97% | 250mg | $187.00 |
The compound is typically offered at research-grade purity (≥97%) and in various package sizes suitable for laboratory research applications . Pricing varies based on quantity and purity specifications, with larger quantities generally offering better cost efficiency for research requiring substantial amounts of the compound.
Analytical Characterization
Chromatographic Methods
Chromatographic techniques are commonly employed for the purification and analysis of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) for volatile derivatives
These methods are essential for determining the purity of the compound and for monitoring reactions involving this substance. The compound's moderate polarity suggests that reverse-phase HPLC with appropriate solvent systems would be suitable for its analysis and purification.
Research Implications
Structure-Activity Relationships
The structural features of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride offer opportunities for structure-activity relationship (SAR) studies:
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The isopropoxy group provides steric bulk at the 2-position
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The methoxy group at the 4-position contributes to electronic effects
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The benzimidate functionality presents a potential pharmacophore
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The salt form affects solubility and bioavailability profiles
These structural elements can be systematically modified to investigate their impact on biological activity or chemical reactivity, potentially leading to the development of compounds with enhanced properties for specific applications.
Future Research Directions
Future research involving Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride may focus on:
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Exploring its potential biological activities in greater detail
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Investigating its utility as a synthetic intermediate for complex molecules
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Developing improved synthetic routes with higher yields and purity
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Studying its interactions with specific biological targets
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Evaluating its potential applications in materials science
The compound's unique structural features and functional group arrangement present numerous opportunities for exploration in various scientific disciplines, potentially leading to novel applications and discoveries.
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